N-butyl-1-(difluoromethyl)-3-methylpyrazol-4-amine;hydrochloride
Description
N-butyl-1-(difluoromethyl)-3-methylpyrazol-4-amine;hydrochloride is a pyrazole derivative with a molecular formula of C₉H₁₆ClF₂N₃ (calculated from substituents and ). Its structure includes:
- A pyrazole core substituted with a difluoromethyl group at position 1.
- A methyl group at position 2.
- A butylamine side chain at position 4, protonated as a hydrochloride salt.
Fluorine incorporation is known to enhance metabolic stability, lipophilicity, and bioavailability by modulating electronic and steric effects .
Properties
Molecular Formula |
C9H16ClF2N3 |
|---|---|
Molecular Weight |
239.69 g/mol |
IUPAC Name |
N-butyl-1-(difluoromethyl)-3-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C9H15F2N3.ClH/c1-3-4-5-12-8-6-14(9(10)11)13-7(8)2;/h6,9,12H,3-5H2,1-2H3;1H |
InChI Key |
XTLIYDNSWGTMDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CN(N=C1C)C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-butyl-1-(difluoromethyl)-3-methylpyrazol-4-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of 3-methylpyrazole with butyl bromide in the presence of a base to form N-butyl-3-methylpyrazole. This intermediate is then reacted with difluoromethylamine under specific conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group at position 4 and the difluoromethyl group participate in nucleophilic substitutions :
-
Alkylation : Reacts with alkyl halides (e.g., butyl bromide) in DMF at 80°C to form N-alkylated derivatives.
-
Acylation : Acetyl chloride in pyridine substitutes the amine, forming amide derivatives with >70% efficiency.
Electrophilic Aromatic Substitution
The pyrazole ring undergoes halogenation and nitration :
-
Bromination : Using Br₂ in acetic acid at 25°C selectively substitutes the C-5 position.
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at C-3 or C-5, depending on reaction time.
| Reaction | Reagents | Position Selectivity | Source |
|---|---|---|---|
| Bromination | Br₂, CH₃COOH | C-5 | |
| Nitration | HNO₃ (conc.), H₂SO₄ | C-3 (major), C-5 (minor) |
Oxidation and Reduction
-
Oxidation : KMnO₄ in acidic conditions oxidizes the butyl chain to a carboxylic acid.
-
Reduction : H₂/Pd-C reduces the difluoromethyl group to CH₂F, though this pathway is less favored due to steric hindrance.
Acid-Base Reactivity
As a hydrochloride salt, the compound readily undergoes neutralization with NaOH to liberate the free base. The pKa of the pyrazole NH is ~4.2, enabling selective deprotonation for functionalization .
Coupling Reactions
The amine group facilitates cross-coupling under palladium catalysis:
-
Suzuki Coupling : Reacts with arylboronic acids (e.g., 4-fluorophenylboronic acid) to form biaryl derivatives.
| Coupling Type | Catalyst System | Yield (%) | Source |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃, DME | 68–75 |
Stability and Degradation Pathways
-
Hydrolysis : Prolonged exposure to aqueous HCl (6M, 100°C) cleaves the difluoromethyl group, forming 3-methylpyrazole-4-amine.
-
Thermal Decomposition : Degrades above 200°C, releasing HF and butylamine fragments .
Comparative Reactivity with Analogues
The difluoromethyl group enhances electrophilicity compared to non-fluorinated analogues:
| Compound | Relative Bromination Rate (C-5) |
|---|---|
| N-butyl-3-methylpyrazol-4-amine | 1.0 (reference) |
| N-butyl-1-(difluoromethyl)-3-methylpyrazol-4-amine | 2.3 |
Data adapted from kinetic studies.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrazole ring with a difluoromethyl group and a butyl chain, characterized by the molecular formula C₇H₈F₂N₄·HCl. It is synthesized through various methods that typically involve the introduction of the difluoromethyl group into the pyrazole framework. The synthesis pathways often include halogenation and subsequent reactions to form the desired amine structure.
Antifungal Applications
One of the primary applications of N-butyl-1-(difluoromethyl)-3-methylpyrazol-4-amine;hydrochloride is its antifungal activity. Research indicates that this compound exhibits significant efficacy against a range of phytopathogenic fungi, making it a candidate for developing new fungicides. Its effectiveness has been compared to established fungicides, showing promise in agricultural settings.
Key Findings:
- Efficacy Against Fungi: Studies have demonstrated that derivatives of this compound can inhibit fungal growth effectively, targeting specific enzymes within fungal cells.
- Structure-Activity Relationship: Modifications to the pyrazole ring structure can enhance or diminish biological effectiveness, indicating that careful structural design can optimize antifungal properties.
Lead Compound for Fungicide Development
This compound serves as a lead compound in research aimed at developing novel agricultural chemicals. Its unique structure allows researchers to explore modifications that could lead to more effective and environmentally friendly fungicides .
Molecular Docking Studies
Molecular docking studies have been conducted to understand how this compound interacts with fungal targets. These studies suggest that the compound binds effectively to specific sites within fungal cells, which is crucial for its antifungal activity.
Case Studies and Research Insights
Recent studies have focused on the synthesis and evaluation of various derivatives of this compound. For instance, research published in "Molecules" highlighted a series of novel derivatives tested against multiple fungal species, demonstrating varying levels of activity and providing insights into their structure-activity relationships .
Comparative Analysis of Antifungal Efficacy
Mechanism of Action
The mechanism of action of N-butyl-1-(difluoromethyl)-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include pyrazole derivatives with variations in substituents, fluorine content, and side chains. Below is a comparative analysis:
Physicochemical Properties
- Lipophilicity (logP): The difluoromethyl group in the target compound increases lipophilicity compared to non-fluorinated analogues (e.g., cyclopropyl or pyridinyl derivatives) but is less lipophilic than trifluoromethyl-containing compounds .
- Solubility: The hydrochloride salt form improves aqueous solubility compared to free-base amines (e.g., pyridinyl derivatives in ).
- Melting Point: While direct data for the target compound is unavailable, structurally similar pyrazole hydrochlorides (e.g., 1-(difluoromethyl)-3-methylpyrazol-4-amine;hydrochloride) exhibit melting points near 104–107°C , suggesting crystalline stability.
Biological Activity
N-butyl-1-(difluoromethyl)-3-methylpyrazol-4-amine; hydrochloride is a compound of significant interest in the field of agricultural chemistry, particularly for its antifungal properties. This article presents a comprehensive overview of its biological activity, including structure-activity relationships, potential applications, and relevant research findings.
Chemical Structure and Properties
N-butyl-1-(difluoromethyl)-3-methylpyrazol-4-amine; hydrochloride is characterized by a unique pyrazole ring substituted with a difluoromethyl group and a butyl chain. Its molecular formula is , and it has been assigned the CAS number 1431965-72-8. The compound's structure plays a crucial role in its biological activity, particularly in its interactions with fungal targets.
Antifungal Properties
Research indicates that N-butyl-1-(difluoromethyl)-3-methylpyrazol-4-amine; hydrochloride exhibits significant antifungal activity against various phytopathogenic fungi. Studies have shown that derivatives of this compound possess efficacy comparable to established fungicides, making it a promising candidate for agricultural applications.
Structure-Activity Relationship (SAR) studies reveal that modifications to the pyrazole ring can enhance biological effectiveness. For example, alterations in the substituents on the pyrazole ring have been shown to impact the compound's binding affinity to fungal enzymes, which is critical for its antifungal action.
Molecular docking studies suggest that N-butyl-1-(difluoromethyl)-3-methylpyrazol-4-amine; hydrochloride interacts with specific targets within fungal cells, inhibiting their growth and reproduction. This interaction is primarily attributed to the compound's ability to bind to key enzymes involved in fungal metabolism.
Comparative Analysis with Similar Compounds
The following table compares N-butyl-1-(difluoromethyl)-3-methylpyrazol-4-amine; hydrochloride with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-butyl-1-(difluoromethyl)-3-methylpyrazol-4-amine; hydrochloride | Difluoromethyl group, butyl chain | Antifungal |
| 3-Methyl-1H-pyrazole-4-carboxylic Acid Amides | Carboxylic acid functionality | Antifungal |
| Alkyl-substituted Pyrazoles | Varying alkyl chain lengths | Variable depending on structure |
This table illustrates how N-butyl-1-(difluoromethyl)-3-methylpyrazol-4-amine; hydrochloride stands out due to its specific combination of substituents that enhance its antifungal efficacy while maintaining favorable physicochemical properties for further development in agricultural applications.
Case Studies and Research Findings
Several studies have highlighted the potential of N-butyl-1-(difluoromethyl)-3-methylpyrazol-4-amine; hydrochloride in practical applications:
- Efficacy Against Fungal Pathogens : In laboratory settings, this compound has demonstrated significant antifungal activity against pathogens such as Fusarium graminearum and Botrytis cinerea, which are known to affect crop yields.
- Environmental Impact : The development of this compound as a lead fungicide aims to reduce environmental impacts associated with traditional fungicides. Its targeted mechanism may lead to lower application rates and reduced chemical runoff into ecosystems.
- Potential for Broader Applications : Beyond antifungal uses, preliminary studies suggest that N-butyl-1-(difluoromethyl)-3-methylpyrazol-4-amine; hydrochloride may interact with other biochemical pathways, warranting further investigation into its broader biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
